molecular formula C9H20N2 B1267179 Dimethyl-(2-piperidin-2-yl-ethyl)-amine CAS No. 60717-49-9

Dimethyl-(2-piperidin-2-yl-ethyl)-amine

Cat. No.: B1267179
CAS No.: 60717-49-9
M. Wt: 156.27 g/mol
InChI Key: VQWPLEFSACXKNE-UHFFFAOYSA-N
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Description

Dimethyl-(2-piperidin-2-yl-ethyl)-amine is an organic compound that features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(2-piperidin-2-yl-ethyl)-amine typically involves the reaction of piperidine with dimethylamine under controlled conditions. One common method involves the alkylation of piperidine with a suitable alkylating agent, followed by the introduction of the dimethylamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(2-piperidin-2-yl-ethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or other amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted amine derivatives.

Scientific Research Applications

Dimethyl-(2-piperidin-2-yl-ethyl)-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of neurotransmitter analogs and receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Dimethyl-(2-piperidin-2-yl-ethyl)-amine involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction pathways that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Piperidin-2-yl-ethyl)-methanesulfonamide
  • Dimethyl(2-(piperidin-2-yl)ethyl)phosphine oxide hydrochloride
  • N,2-dimethyl-N-[2-(piperidin-2-yl)ethyl]pentanamide

Uniqueness

Dimethyl-(2-piperidin-2-yl-ethyl)-amine is unique due to its specific structural features and the presence of the dimethylamine group

Biological Activity

Dimethyl-(2-piperidin-2-yl-ethyl)-amine (DMPEA) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article synthesizes current research findings, experimental methodologies, and potential therapeutic applications of DMPEA.

Chemical Structure and Properties

DMPEA is characterized by its piperidine ring structure, which includes two methyl groups attached to the nitrogen atom. Its molecular formula is C9H20N2C_9H_{20}N_2, and it has a molecular weight of approximately 168.27 g/mol. The presence of the piperidine moiety is crucial for its interaction with biological systems, influencing its pharmacological properties.

Biological Activity Overview

DMPEA exhibits a range of biological activities, primarily through its interactions with various receptors and enzymes. Its structural features allow it to function as a ligand in receptor binding studies, which is essential for understanding its role in modulating neurotransmitter systems.

Pharmacological Applications

  • Neurotransmitter Modulation :
    • DMPEA has been studied for its potential effects on neurotransmitter systems, suggesting roles in conditions such as anxiety and depression. Its ability to influence receptor activity positions it as a candidate for further drug development aimed at central nervous system disorders .
  • Anticancer Activity :
    • Research into piperidine derivatives, including DMPEA, has shown promising results in inhibiting cancer cell proliferation. Studies have reported IC50 values ranging from 1.6 to 8.0 µM against various human cancer cell lines, indicating significant antiproliferative effects .
  • Antifibrotic Properties :
    • Experimental studies have indicated that derivatives of DMPEA can inhibit collagen expression and reduce hydroxyproline content in cell cultures, suggesting potential applications as anti-fibrotic agents.

Experimental Methods

To evaluate the biological activity of DMPEA, several experimental methodologies are employed:

  • Cell Viability Assays : These assays measure the cytotoxicity of DMPEA against different cancer cell lines using techniques like MTT or resazurin assays.
  • Receptor Binding Studies : Techniques such as molecular docking simulations help visualize DMPEA's binding affinities to target proteins.
  • Protein Expression Analysis : ELISA and Western blotting are used to assess the impact of DMPEA on specific biomarkers associated with disease progression.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of DMPEA derivatives on HepG2 liver cancer cells, researchers found that modifications to the piperidine structure significantly affected IC50 values. For instance, certain derivatives showed IC50 values as low as 0.069 mM, indicating potent antiproliferative activity .

Case Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological properties of DMPEA revealed its potential as an acetylcholinesterase inhibitor. This property is crucial for developing treatments for Alzheimer’s disease, where modulation of cholinergic pathways is beneficial .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and corresponding IC50 values of various derivatives related to DMPEA:

CompoundBiological ActivityIC50 (µM)
This compoundAnticancer (HepG2)0.069
Piperidine Derivative AAnticancer (K562)1.6
Piperidine Derivative BAcetylcholinesterase InhibitionNot specified
Piperidine Derivative CAnti-fibroticNot specified

Properties

IUPAC Name

N,N-dimethyl-2-piperidin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(2)8-6-9-5-3-4-7-10-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWPLEFSACXKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304571
Record name 2-(2-Dimethylaminoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60717-49-9
Record name 60717-49-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Dimethylaminoethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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